molecular formula C13H20N2O2 B193634 4-Acetamido-2-Diethylaminomethylphenol CAS No. 121-78-8

4-Acetamido-2-Diethylaminomethylphenol

Cat. No. B193634
CAS RN: 121-78-8
M. Wt: 236.31 g/mol
InChI Key: BOUCRWJEKAGKKG-UHFFFAOYSA-N
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Description

4-Acetamido-2-Diethylaminomethylphenol, also known as N-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acetamide, is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide . The InChI string is InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16) . The canonical SMILES string is CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O .

Scientific Research Applications

  • Anti-inflammatory Applications : 4-Acetamidophenoxy acetyl hydrazide, derived from ethyl-4-acetamido phenoxy acetate, has been investigated for its in vivo anti-inflammatory activity. Some of its derivatives have shown promising results when compared with standard drugs like Diclofenac sodium (Ilango et al., 2009).

  • Drug Delivery and Biologically Active Agents : In another study, water-soluble poly(aminoaryloxy-methylamino phosphazene), which includes a derivative of 4-acetamidophenol, was investigated as a polymeric carrier for biologically active agents. This research demonstrates the potential of such compounds in drug delivery systems (Gwon, 2001).

  • Pharmaceutical Synthesis : A study on P-chirogenic bisphospholane ligands in the asymmetric hydrogenation of α- and β-acetamido dehydroamino acid derivatives reveals the relevance of these compounds in pharmaceutical synthesis. The study highlights the high enantiomeric excesses achieved with certain catalysts (Hoge & Samas, 2004).

  • Interaction with DNA : 4-Acetamidophenol's interaction mechanism with DNA has been studied using UV-Vis and FTIR techniques. This research is significant in understanding how drugs based on 4-acetamidophenol interact at a molecular level with DNA (Habib et al., 2019).

  • Non-linear Optical Properties : A commercial dye containing a derivative of 4-acetamidophenol was analyzed for its potential application in non-linear optics. This highlights the compound's relevance in material sciences, particularly in the field of optical technologies (Morley, 1994).

  • Toxicity Studies : The photolytic degradation of benorylate, which contains 4-acetamido groups, was studied to assess the effects of its photoproducts on cultured hepatocytes. This research contributes to understanding the environmental and biological impact of pharmaceutical degradation products (Castell et al., 1987).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUCRWJEKAGKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923633
Record name N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2-Diethylaminomethylphenol

CAS RN

121-78-8
Record name 121-78-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 121-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12479
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-2-diethylaminomethylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Yabré, L Ferey, TI Somé, O Mercier… - Journal of Separation …, 2020 - Wiley Online Library
… 4-Acetamido-2-diethylaminomethylphenol (ADEAMP, > 95%) was purchased from Carbosynth Ltd (Berkshire, UK). Dihydroartemisinin (DHA) was bought from Mangalam Drugs and …
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
M Yabré, L Ferey, TI Somé, G Sivadier… - Journal of Pharmaceutical …, 2020 - Elsevier
Greening analytical methods has become of great interest in the field of pharmaceutical analysis to protect both the operators’ health and the environment. In this work, an innovative …
Number of citations: 27 www.sciencedirect.com
A Bladé-Font, T de Mas Rocabayera - Journal of the Chemical Society …, 1982 - pubs.rsc.org
Reaction of dimethylsulphoxonium methylide with quaternized derivatives of phenolic Mannich bases, and in certain cases with the bases themselves, constitutes a useful synthesis of …
Number of citations: 37 pubs.rsc.org
M Yabre - 2020 - theses.hal.science
Le contrôle qualité des médicaments est une étape essentielle de la chaine de distribution des médicaments. Il garantit leurs fiabilités avant leurs utilisations et contribue à la lutte …
Number of citations: 8 theses.hal.science

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